塞布拉诺帕多

描述

GRT-6005,也称为赛布拉诺帕多,是一种新型的苯类阿片类镇痛药。它是一种双重作用的脑啡肽/孤啡肽FQ和阿片受体激动剂。 该化合物已被开发用于治疗各种急性慢性疼痛状况,包括疼痛性糖尿病性神经病变和癌症疼痛 .

科学研究应用

GRT-6005 具有广泛的科学研究应用,包括:

化学: 用作模型化合物,研究脑啡肽/孤啡肽FQ和阿片受体的相互作用。

生物学: 研究其对疼痛信号通路和受体相互作用的影响。

医学: 作为治疗各种疼痛状况的潜在药物,包括骨关节炎、癌症疼痛和糖尿病性神经病变。

作用机制

GRT-6005 通过与多种阿片受体结合并激活它们而发挥作用,包括μ-阿片受体、δ-阿片受体和κ-阿片受体。它也是脑啡肽受体的部分激动剂。这些受体的激活导致神经元兴奋性和疼痛传递的降低。 这种独特的作用机制使 GRT-6005 能够提供有效的镇痛作用,同时与传统阿片类药物相比,其耐药性和成瘾风险可能较低 .

准备方法

合成路线和反应条件

GRT-6005 的合成涉及多个步骤,包括苯类结构的形成以及脑啡肽/孤啡肽FQ和阿片受体激动剂功能的引入。 具体的合成路线和反应条件是专有的,尚未在公共领域完全公开 .

工业生产方法

GRT-6005 的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程将包括严格的质量控制措施,以符合药物化合物的监管标准 .

化学反应分析

反应类型

GRT-6005 会发生各种化学反应,包括:

氧化: 该反应涉及氧气的添加或氢的去除,导致形成氧化产物。

还原: 该反应涉及氢的添加或氧的去除,导致形成还原产物。

常用试剂和条件

在 GRT-6005 的反应中使用的常用试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和各种催化剂,以促进取代反应。 具体的条件,例如温度和压力,取决于所需的反应和产物 .

形成的主要产物

从 GRT-6005 的反应中形成的主要产物包括各种氧化、还原和取代的衍生物。 这些产物可能具有不同的药理性质,可用于进一步研究和开发 .

相似化合物的比较

类似化合物

吗啡: 一种众所周知的阿片类镇痛药,主要作用于μ-阿片受体。

羟考酮: 另一种阿片类镇痛药,其作用机制与吗啡类似。

芬太尼: 一种强效合成阿片类药物,作用于多种阿片受体。

GRT-6005 的独特性

GRT-6005 在脑啡肽/孤啡肽FQ和阿片受体的双重作用方面是独一无二的,这使其能够提供有效的疼痛缓解,同时可能具有更好的安全性特征。 与传统阿片类药物不同,GRT-6005 在临床前研究中显示出耐受性延迟发展,呼吸抑制风险降低 .

生物活性

Cebranopadol is a novel analgesic compound that acts as a mixed agonist at the nociceptin/orphanin FQ peptide (NOP) and opioid receptors. Its unique mechanism of action positions it as a promising alternative to traditional opioids for pain management, particularly in chronic pain conditions. This article explores the biological activity of cebranopadol, detailing its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Cebranopadol functions by activating both NOP and mu-opioid receptors, which are involved in pain modulation. This dual action may enhance its analgesic effects while potentially reducing the side effects commonly associated with opioid use, such as respiratory depression. Studies have shown that cebranopadol has a high affinity for these receptors, demonstrating robust antinociceptive properties in various pain models.

Pharmacological Profile

Cebranopadol's pharmacological characterization reveals its efficacy in both in vitro and in vivo settings. Key findings from studies include:

- Receptor Affinity : Cebranopadol exhibits potent agonistic activity at mu-opioid receptors (MOR) and NOP receptors, with nearly full agonistic effects at these sites.

- Antinociceptive Effects : In animal models, cebranopadol has shown significant pain relief compared to placebo and other analgesics like morphine .

- Respiratory Safety : Compared to traditional opioids, cebranopadol is associated with less respiratory depression, making it a safer option for pain management .

Clinical Efficacy

Cebranopadol has been evaluated in several clinical trials, particularly focusing on its efficacy for chronic pain conditions such as lower back pain (LBP). The following table summarizes key clinical trial data:

Case Studies and Research Findings

- Chronic Pain Management : In a randomized controlled trial involving patients with chronic LBP, cebranopadol demonstrated significant reductions in pain scores compared to placebo. The responder analysis indicated that patients receiving cebranopadol had a ≥30% reduction in pain levels .

- Safety Profile : A comprehensive safety analysis revealed that while higher doses of cebranopadol were associated with increased treatment-emergent adverse events (TEAEs), these were generally mild and manageable. The most common TEAEs included dizziness, nausea, and somnolence .

- Comparative Efficacy : In studies comparing cebranopadol with tapentadol, both drugs showed similar efficacy in reducing pain; however, cebranopadol was noted for its favorable safety profile regarding respiratory function .

属性

IUPAC Name |

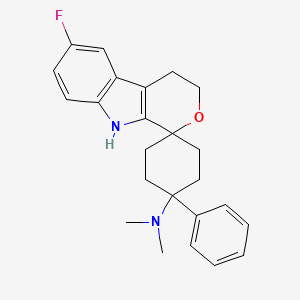

6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMVOZKEWSOFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031965 | |

| Record name | Cebranopadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863513-91-1 | |

| Record name | Cebranopadol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863513911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cebranopadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cebranopadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEBRANOPADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GDW9S3GN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of cebranopadol?

A1: Cebranopadol is a first-in-class analgesic that exerts its effects by acting as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical opioid receptors (MOP, DOP, and KOP) [, , , ].

Q2: How does the co-activation of NOP and MOP receptors contribute to cebranopadol's analgesic effects?

A2: Studies in rodents have demonstrated a synergistic interaction between the NOP and classical opioid receptor components of cebranopadol in producing analgesia []. This synergy may contribute to its potent analgesic effects.

Q3: Does cebranopadol's action on NOP receptors influence its side effect profile compared to traditional opioids?

A3: Preclinical studies suggest that activation of NOP receptors by cebranopadol counteracts some of the adverse effects associated with MOP receptor activation, particularly respiratory depression [, , , ].

Q4: Does cebranopadol affect the central nervous system?

A4: Yes, cebranopadol is a centrally acting analgesic, meaning it primarily acts on the central nervous system to produce its analgesic effects [, ].

Q5: How does cebranopadol impact cocaine addiction in preclinical models?

A5: Research indicates that cebranopadol reduces cocaine self-administration and blocks the escalation of cocaine intake in rat models. This effect is attributed to its simultaneous activation of both NOP and MOP receptors [, , ].

Q6: What is the molecular formula and weight of cebranopadol?

A6: The molecular formula of cebranopadol is C24H29FN2O2, and its molecular weight is 396.5 g/mol [].

Q7: How does the structure of cebranopadol contribute to its unique pharmacological profile?

A7: The specific chemical structure of cebranopadol, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine derivative, allows it to interact with both NOP and opioid receptors with high affinity []. Modifications to this core structure could alter its receptor binding profile and subsequently its activity, potency, and selectivity.

Q8: What is the typical duration of action of cebranopadol?

A8: Cebranopadol exhibits a relatively long duration of action, lasting up to 7 hours after intravenous administration and over 9 hours after oral administration in preclinical pain models [].

Q9: How is cebranopadol metabolized in the body?

A9: While detailed information on cebranopadol's metabolism is limited in the provided abstracts, they suggest it likely undergoes metabolism, potentially involving hepatic pathways [, ].

Q10: Are there differences in the pharmacokinetic profile of cebranopadol between animals and humans?

A10: While some studies explore the pharmacokinetics of cebranopadol in animals [], further research is needed to understand if there are significant differences in its pharmacokinetic profile between animals and humans.

Q11: In which preclinical pain models has cebranopadol shown efficacy?

A11: Cebranopadol has demonstrated efficacy in a wide range of preclinical pain models, including models of acute nociceptive pain, inflammatory pain, cancer pain, and neuropathic pain [, , , , , , , ].

Q12: Has cebranopadol been investigated in clinical trials for pain management?

A12: Yes, cebranopadol has been evaluated in various phases of clinical trials for its analgesic effects in conditions such as chronic low back pain, postoperative pain, and cancer-related pain [, , , , , , ].

Q13: Are there any specific patient populations where cebranopadol might offer advantages over traditional opioids?

A13: Preclinical and early clinical data suggest that cebranopadol may be particularly beneficial for patients with chronic pain conditions that involve a neuropathic component, as it shows higher analgesic potency in neuropathic pain models compared to traditional opioids [, , , ].

Q14: What is the safety profile of cebranopadol based on preclinical and clinical studies?

A14: While cebranopadol has shown a generally favorable safety profile in early clinical trials, higher doses have been associated with a higher incidence of treatment-emergent adverse events, primarily during the titration phase [].

Q15: Does cebranopadol have a lower risk of abuse compared to traditional opioids?

A15: Preclinical and clinical studies indicate that cebranopadol may have a lower potential for abuse and dependence compared to traditional opioids like morphine and hydromorphone [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。